molecular formula C41H64O14 B194528 Gitoxin CAS No. 4562-36-1

Gitoxin

Katalognummer: B194528
CAS-Nummer: 4562-36-1
Molekulargewicht: 780.9 g/mol
InChI-Schlüssel: LKRDZKPBAOKJBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gitoxin ist ein Herzglykosid mit der chemischen Formel

C41H64O14C_{41}H_{64}O_{14}C41​H64​O14​

. Es ist ein kristallines Steroidglykosid, das aus der Pflanze Digitalis lanata gewonnen wird, die im allgemeinen als Woll-Fingerhut bekannt ist. This compound ist strukturell ähnlich anderen Herzglykosiden wie Digoxin und Dithis compound und ist bekannt für seine starken Wirkungen auf das Herz, insbesondere bei der Behandlung bestimmter Herzerkrankungen .

Wissenschaftliche Forschungsanwendungen

Gitoxin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Natrium-Kalium-ATPase-Enzym hemmt, das für die Aufrechterhaltung des elektrochemischen Gradienten über Zellmembranen entscheidend ist. Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, was wiederum den Einstrom von Kalziumionen durch den Natrium-Kalzium-Austauscher fördert. Die erhöhte intrazelluläre Kalziumkonzentration verstärkt die Herzkraft, was this compound zur Behandlung bestimmter Herzerkrankungen wirksam macht .

Wirkmechanismus

Target of Action

Gitoxin, also known as Anhydrogitalin, primarily targets the Na+/K+ ATPase enzyme, mainly in the myocardium . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction .

Mode of Action

This compound exerts its effects by inhibiting the Na+/K+ ATPase membrane pump . This inhibition leads to an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin . This interaction with its targets results in increased force of contractions (positive inotropic effect), reduced speed of electric conduction (negative dromotropic effect), increased excitability (positive bathmotropic effect), and reduced frequency of heartbeat (negative chronotropic effect) .

Biochemical Pathways

The inhibition of the Na+/K+ ATPase by this compound affects several biochemical pathways. The increased intracellular sodium disrupts the sodium-calcium exchanger leading to an increase in intracellular calcium . This increase in calcium concentration can activate various downstream pathways that involve calcium-dependent signaling molecules, ultimately leading to enhanced cardiac muscle contraction .

Pharmacokinetics

Dithis compound, for example, has a large volume of distribution due to its high affinity for skeletal and cardiac muscles, intestines, and kidney . It has a distinct distribution phase, which lasts 6-8 hours, and its disposition is best described by a two-compartment pharmacokinetic model

Result of Action

The primary result of this compound’s action is the enhancement of cardiac muscle contraction. By increasing the intracellular calcium concentration, this compound promotes the activation of contractile proteins, leading to stronger heart muscle contractions . This can help improve the efficiency of the heart in conditions like heart failure and certain kinds of heart arrhythmia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Some drugs may interact with this compound, altering its absorption, distribution, metabolism, or excretion, thereby affecting its overall efficacy and potential for toxicity. Furthermore, physiological conditions such as renal function can significantly impact the pharmacokinetics and subsequent pharmacodynamics of this compound . Therefore, careful consideration of these environmental factors is crucial when administering this compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Gitoxin kann durch Hydrolyse von Lanatosid B synthetisiert werden, einem weiteren Glykosid, das in Digitalis lanata vorkommt. Der Prozess umfasst die folgenden Schritte:

    Extraktion: Lanatosid B wird aus den Blättern von Digitalis lanata extrahiert.

    Hydrolyse: Lanatosid B wird unter sauren Bedingungen hydrolysiert, um this compound zu erhalten. Diese Reaktion erfordert typischerweise eine starke Säure wie Salzsäure und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Hydrolyse zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die großtechnische Extraktion aus Digitalis lanata, gefolgt von Reinigungsprozessen wie Kristallisation und Chromatographie, um die reine Verbindung zu erhalten. Die Effizienz der Extraktion und Reinigung ist entscheidend, um eine hohe Ausbeute und Reinheit von this compound zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gitoxin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften haben können.

    Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren, wodurch seine Aktivität möglicherweise verändert wird.

    Substitution: Substitutionsreaktionen können an den glykosidischen Einheiten auftreten, was zur Bildung neuer Glykosidderivate führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

    Substitution: Verschiedene Nukleophile können verwendet werden, um die glykosidischen Bindungen unter kontrollierten Bedingungen zu substituieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise einzigartige pharmakologische Eigenschaften haben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Digoxin: Ein weiteres Herzglykosid mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

    Digitoxin: Ähnlich wie Digoxin, aber mit einer längeren Halbwertszeit und unterschiedlichen Stoffwechselwegen.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Potenz im Vergleich zu anderen Herzglykosiden. Sein eindeutiges pharmakokinetisches Profil macht es zu einer wertvollen Verbindung für bestimmte therapeutische Anwendungen, bei denen andere Glykoside möglicherweise nicht so wirksam sind .

Die einzigartigen Eigenschaften von this compound und sein breites Anwendungsspektrum machen es zu einer Verbindung von erheblichem Interesse sowohl in der wissenschaftlichen Forschung als auch in der klinischen Praxis. Seine Fähigkeit, die Herzfunktion durch spezifische molekulare Pfade zu modulieren, unterstreicht sein Potenzial als Therapeutikum in der Kardiologie.

Eigenschaften

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDZKPBAOKJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871908
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4562-36-1
Record name Gitoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gitoxin
Reactant of Route 2
Gitoxin
Reactant of Route 3
Gitoxin
Reactant of Route 4
Gitoxin
Reactant of Route 5
Gitoxin
Reactant of Route 6
Gitoxin
Customer
Q & A

Q1: What is the primary molecular target of Gitoxin?

A1: this compound, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular electrochemical gradients. []

Q2: How does this compound binding to Na+/K+-ATPase affect cardiac muscle contractility?

A2: By inhibiting the Na+/K+-ATPase, this compound indirectly increases intracellular calcium levels. This occurs because the sodium-calcium exchanger, which normally removes calcium from the cell, becomes less efficient in the presence of elevated intracellular sodium. Increased calcium enhances the contractile force of cardiac muscle cells, leading to a positive inotropic effect. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C41H64O14, and its molecular weight is 780.94 g/mol. []

Q4: Does this compound exhibit characteristic spectroscopic properties?

A4: Yes, this compound, like other cardiac glycosides, exhibits a characteristic UV absorbance maximum at 308 nm in ethanol (log ε = 2.08), attributed to the α, β-unsaturated lactone ring. Additionally, its infrared spectrum shows absorption bands characteristic of ketone (5.7 μm) and double bond (6.12 μm) functionalities. []

Q5: Is there a difference in the fluorescence properties between different sources of this compound?

A5: Research has shown that there can be variations in fluorescence properties between this compound obtained from different manufacturers. While some samples exhibited fluorescence under UV light after treatment with trichloroacetic acid, others did not. This difference is not attributed to impurities like this compound but might indicate subtle structural variations. []

Q6: Are there specific challenges in formulating this compound for therapeutic use?

A6: Yes, this compound's therapeutic application has been limited due to its poor solubility in aqueous solutions, hindering its bioavailability following oral administration. [, ]

Q7: What strategies have been explored to improve the bioavailability of this compound?

A7: Researchers have investigated the use of sodium escinate as a potential excipient to enhance this compound's solubility and bioavailability in solid dosage forms. []

Q8: Have computational methods been applied to study this compound and its derivatives?

A9: While specific computational studies on this compound itself are limited within the provided research papers, structure-activity relationship (SAR) studies have been conducted on its derivatives, suggesting that modifications at the 16α-OH group can significantly influence potency without affecting its impact on cardiac rhythm. []

Q9: Can structural modifications of this compound selectively affect its vascular and cardiac effects?

A11: Yes, studies show that certain structural modifications of this compound, particularly nitration at the 3'' position, can result in compounds with reduced vascular contractile effects while maintaining their positive inotropic action on cardiac muscle. This finding has significant implications for developing cardiac glycosides with improved safety profiles. [, ]

Q10: Have prodrug strategies been explored to improve this compound's therapeutic profile?

A13: Yes, penta-acetyl-gitoxin (Penthis compound) has been investigated as a potential prodrug of this compound. This acetylated derivative exhibits improved solubility and oral absorption, undergoing rapid de-acetylation in vivo to release the active this compound. This approach highlights the potential of prodrug design for enhancing the therapeutic application of this compound. []

Q11: What analytical techniques are commonly employed for this compound analysis?

A14: Various methods are used for this compound analysis, including: - Thin-layer chromatography (TLC): Used for separating and identifying this compound and its metabolites in biological samples. [, , ] - Paper chromatography: Historically used for separating cardiac glycosides like this compound, dithis compound, and gitaloxin in plant extracts. [, ] - High-performance liquid chromatography (HPLC): Offers enhanced separation and sensitivity for quantifying this compound and its metabolites in biological samples. [] - Radioimmunoassay (RIA): Utilized for quantifying this compound and its metabolites in plasma and urine samples. [, , , , ] - Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS): A highly specific and sensitive method for identifying and quantifying this compound and its metabolites in biological matrices. []

Q12: Are there specific challenges in analyzing this compound in biological samples?

A12: Yes, accurate this compound analysis can be challenging due to: - Low therapeutic concentrations in plasma and tissues. - The presence of metabolites that may interfere with analysis. - The need for sensitive and specific analytical methods to differentiate this compound from other structurally similar cardiac glycosides.

Q13: What research tools and resources are crucial for advancing this compound research?

A13: Key resources include: - Access to pure this compound and its derivatives. - Reliable antibodies and analytical standards for accurate quantification. - Well-characterized animal models for studying its pharmacological and toxicological effects. - Advanced analytical instruments like LC-MS and HPLC for sensitive and specific detection.

Q14: When was this compound first isolated and characterized?

A17: While the exact date of its discovery is not mentioned in the provided research papers, this compound has been recognized as a constituent of Digitalis purpurea for a significant period, with its pharmacological properties being investigated since at least the mid-20th century. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.